N,N-Diethanol amine-PEG4-Boc

PROTAC Linker Design Hydrophilicity

PROTAC development often stalls due to linker-length mismatch and poor aqueous solubility. N,N-Diethanolamine-PEG4-Boc solves this with its gold-standard PEG4 spacer (21 rotatable bonds) and dual hydroxyl branching (LogP -0.9), enabling efficient ternary complex formation. • Empirically validated PEG4 length for optimal cooperativity • Two -OH groups enable branched/bivalent PROTAC designs • 3-year shelf life at -20°C ensures multi-year campaign consistency

Molecular Formula C19H39NO8
Molecular Weight 409.5 g/mol
Cat. No. B8106563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethanol amine-PEG4-Boc
Molecular FormulaC19H39NO8
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCO)CCO
InChIInChI=1S/C19H39NO8/c1-19(2,3)28-18(23)4-10-24-12-14-26-16-17-27-15-13-25-11-7-20(5-8-21)6-9-22/h21-22H,4-17H2,1-3H3
InChIKeyVDTQQUIUOZWNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethanol amine-PEG4-Boc Selection Guide


N,N-Diethanol amine-PEG4-Boc (CAS 2279944-66-8) is a polyethylene glycol (PEG)-based heterobifunctional linker featuring a diethanolamine core, a four-unit PEG4 spacer, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid terminus . The compound is primarily employed as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), where it serves as a flexible, hydrophilic tether between an E3 ubiquitin ligase ligand and a target protein warhead [1]. With a molecular weight of 409.51 g/mol and a predicted LogP of -0.9, this compound offers a balance of aqueous solubility and organic compatibility suitable for modular bioconjugation workflows .

PEG4 spacer for ternary complex studies
Dual hydroxyl branching for multivalent probes
Boc-protected carboxyl for selective deprotection
Hydrophilic core supports aqueous formulation

N,N-Diethanol amine-PEG4-Boc Distinct Advantages


Within the PROTAC linker landscape, PEG-based compounds are not interchangeable due to significant differences in physicochemical properties, functional group stoichiometry, and linker length. Substituting N,N-Diethanol amine-PEG4-Boc with a generic PEG linker, such as a linear N-Boc-PEG4-alcohol or Amino-PEG4-Boc, introduces quantifiable disparities in hydrophilicity (LogP difference >1.8), branching capacity (two hydroxyls vs. one), and molecular flexibility (rotatable bond count difference of ~8), all of which directly impact ternary complex formation efficiency and target protein degradation . Furthermore, the specific PEG4 chain length has been empirically validated as a gold standard for achieving optimal cooperativity in PROTAC systems, with deviations to shorter (PEG2) or longer (PEG6/8) chains altering degradation efficacy in a target-dependent manner [1]. The evidence below quantifies these critical differentiators.

N-Boc-PEG4-alcohol
Lower hydrophilicity may reduce aqueous solubility of the final conjugate
Amino-PEG4-Boc
Single conjugation site limits branched architecture; liquid form may complicate handling and long-term storage
PEG2 / PEG6/8 linkers
Deviation from PEG4 length may decrease ternary complex cooperativity in a target-dependent manner

N,N-Diethanol amine-PEG4-Boc Evidence Overview


Enhanced Hydrophilicity Over N-Boc-PEG4-alcohol

N,N-Diethanol amine-PEG4-Boc exhibits a predicted LogP value of -0.9, indicating significantly higher hydrophilicity compared to the linear analog N-Boc-PEG4-alcohol, which has a reported LogP of 0.944 . This difference of approximately 1.844 LogP units translates to a roughly 70-fold increase in aqueous partitioning, which can enhance the aqueous solubility of the final PROTAC construct and improve its pharmacokinetic profile. The diethanolamine core, with its two hydroxyl groups, contributes to this increased polarity.

Hydrophilicity
Data to verify
Δ LogP ≈ -1.844 (predicted)
Supports higher aqueous partitioning
Predicted; not experimental
PROTAC Linker Design Hydrophilicity

Dual Hydroxyl Groups for Branched Conjugation

N,N-Diethanol amine-PEG4-Boc possesses two terminal hydroxyl groups, providing two attachment points for conjugation, whereas common linear PEG4 linkers like N-Boc-PEG4-alcohol and Amino-PEG4-Boc contain only one hydroxyl or amine group for derivatization [1]. This structural feature allows for the creation of branched PROTACs or the simultaneous attachment of a warhead and a reporter tag, offering synthetic versatility not available with mono-functional analogs. The diethanolamine core thus provides a branching node for multivalent or multifunctional probe design.

Branching capacity
Reported
2 OH vs 1 (N-Boc-PEG4-alcohol), 0 (Amino-PEG4-Boc)
Enables branched PROTAC design
Structural analysis
Bioconjugation PROTAC Branching

Extended Shelf Life Over Amino-PEG4-Boc

N,N-Diethanol amine-PEG4-Boc is typically supplied as a solid and is stable for up to 3 years when stored as a powder at -20°C, as per vendor specifications . In contrast, Amino-PEG4-Boc is a liquid at room temperature and is recommended for storage at 4°C with protection from light, with no long-term stability data provided [1]. The solid-state nature of N,N-Diethanol amine-PEG4-Boc contributes to its extended shelf life and ease of handling for bulk procurement and long-term project use.

Shelf life
Reported
3 years (powder, -20°C) vs unspecified
Supports long-term procurement planning
Vendor-specified; not independently validated
Stability Storage Procurement

PEG4 Length Optimal for PROTAC Ternary Complex

Systematic studies on PROTAC linker length demonstrate that the PEG4 chain (four ethylene glycol units) is a gold standard for achieving optimal cooperativity in ternary complex formation, providing a near-rigid span suitable for buried or sterically congested pockets while minimizing off-target collisions [1][2]. In a study of Retro-2-based PROTACs, GSPT1 degradation was shown to depend on the length of the flexible PEG chain linker, with different lengths yielding varying degradation efficiencies [3]. N,N-Diethanol amine-PEG4-Boc's PEG4 spacer thus positions it within this empirically validated optimal range, whereas shorter (PEG2) or longer (PEG6/8) linkers may alter degradation kinetics and target specificity.

Linker length
Class-level
PEG4 reported optimal for cooperativity
Supports ternary complex formation screening
Class-level inference; target-dependent
PROTAC Linker Length Degradation Efficacy

Enhanced Conformational Flexibility vs. N-Boc-PEG4-alcohol

N,N-Diethanol amine-PEG4-Boc contains 21 rotatable bonds, compared to only 13 rotatable bonds in the linear analog N-Boc-PEG4-alcohol . This greater conformational flexibility allows the linker to adopt a wider range of geometries, which can be advantageous when optimizing the spatial orientation between the E3 ligase ligand and the target protein warhead. The diethanolamine core contributes additional rotational freedom, potentially enabling the linker to better accommodate diverse binding pockets and improve ternary complex stability.

Flexibility
Data to verify
21 vs 13 rotatable bonds (+8, 62% increase)
May enhance ternary complex geometry sampling
Predicted from structure
Flexibility Conformational Entropy PROTAC

N,N-Diethanol amine-PEG4-Boc Key Applications


PROTAC Library Synthesis and Lead Optimization

N,N-Diethanol amine-PEG4-Boc is ideally suited for generating diverse PROTAC libraries. Its PEG4 spacer length, validated as a gold standard for achieving productive ternary complexes, increases the likelihood of identifying potent degraders in initial screens [1][2]. The compound's dual hydroxyl groups further enable the synthesis of branched or bivalent PROTACs, allowing exploration of multivalent binding modes to enhance degradation efficiency and selectivity .

Antibody-Drug Conjugate Linker Development

The PEG4 chain and Boc-protected carboxylic acid make this linker a valuable component in ADC construction. The hydrophilic PEG4 spacer improves the solubility of hydrophobic payloads, while the Boc group allows for orthogonal deprotection and subsequent conjugation to antibody lysine residues or engineered cysteines [3]. The enhanced hydrophilicity (LogP -0.9) of the diethanolamine core further improves aqueous solubility of the final ADC, potentially reducing aggregation and improving pharmacokinetics .

Bioconjugation and Fluorescent Probe Construction

The two hydroxyl groups of N,N-Diethanol amine-PEG4-Boc provide attachment points for both a targeting ligand and a fluorescent or affinity tag, enabling the creation of bifunctional probes for cellular imaging and target engagement studies. The Boc-protected carboxylic acid can be selectively deprotected under mild acidic conditions to attach a third functional moiety, such as a biotin group for pull-down assays, all while maintaining the linker's hydrophilic properties to minimize non-specific binding .

Long-Term Stockpiling for Drug Discovery

Due to its extended shelf life of 3 years as a powder at -20°C, N,N-Diethanol amine-PEG4-Boc is a reliable choice for research institutions and pharmaceutical companies planning multi-year PROTAC or ADC development campaigns . This stability reduces the need for frequent reordering and ensures batch-to-batch consistency across long-term structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
PROTAC library synthesis
PEG4 linker length & flexibility
Ternary complex formation screening
ADC linker development
Hydrophilic PEG spacer with dual conjugation
Payload solubility and aggregation review
Bifunctional probe construction
Orthogonal Boc deprotection & dual attachment
Target engagement assay compatibility
Long-term stockpiling
Powder storage stability profile
Lot-to-lot consistency in multi-year studies

Technical Documentation Hub

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56 linked technical documents
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